2-[(tert-Butoxy)carbonyl]-1,2-oxazolidine-4-carboxylic acid
Description
2-[(tert-Butoxy)carbonyl]-1,2-oxazolidine-4-carboxylic acid (CAS: 2059954-49-1) is a heterocyclic compound featuring a five-membered oxazolidine ring containing both oxygen and nitrogen atoms. Its molecular formula is C₉H₁₅NO₅, with a molecular weight of 217.22 g/mol . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for amines, enhancing the compound’s utility in peptide synthesis and medicinal chemistry. This compound is currently listed as temporarily out of stock, with availability varying by region (China, U.S., India, Germany) . While its purity and exact applications are unspecified, its structural features suggest roles as an intermediate in organic synthesis or a chiral building block.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-1,2-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5/c1-9(2,3)15-8(13)10-4-6(5-14-10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYJUINCGONFDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(tert-Butoxy)carbonyl]-1,2-oxazolidine-4-carboxylic acid typically involves the reaction of an oxazolidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
2-[(tert-Butoxy)carbonyl]-1,2-oxazolidine-4-carboxylic acid undergoes various chemical reactions, primarily involving the Boc protecting group. Common reactions include:
Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Substitution: The oxazolidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace the Boc-protected amine group.
Scientific Research Applications
2-[(tert-Butoxy)carbonyl]-1,2-oxazolidine-4-carboxylic acid is a chemical compound featuring a tert-butoxycarbonyl (Boc) protecting group. It is primarily used in organic synthesis for amine group protection, owing to the Boc group's stability under basic conditions and ease of removal under acidic conditions.
Scientific Research Applications
This compound has applications across various scientific disciplines:
- Chemistry It serves as an amine protecting group in peptide synthesis and other organic transformations.
- Biology It can be employed in synthesizing biologically active molecules, such as pharmaceuticals and agrochemicals.
- Medicine It is used in preparing drug intermediates and active pharmaceutical ingredients (APIs).
- Industry It is used in producing fine chemicals and specialty materials.
Chemical Reactions Analysis
This compound undergoes chemical reactions primarily involving the Boc protecting group:
- Deprotection The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
- Substitution The oxazolidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace the Boc-protected amine group.
Preparation Methods
Mechanism of Action
The mechanism of action of 2-[(tert-Butoxy)carbonyl]-1,2-oxazolidine-4-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine under basic conditions and can be selectively removed under acidic conditions. The deprotection process involves protonation of the carbonyl oxygen, elimination of the tert-butyl cation, and decarboxylation to yield the free amine .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with structurally related derivatives, focusing on heterocyclic frameworks, substituents, and applications.
Key Differences and Implications
Heterocyclic Core: The oxazolidine ring in the target compound (5-membered, O/N) offers rigidity and stereochemical control, advantageous in asymmetric synthesis. Pyridine derivatives (e.g., 3-hydroxypyridine-2-carboxylic acid) lack the Boc group but exhibit metal-binding properties due to their aromatic N and hydroxyl groups .
Functional Groups :
- The Boc group in the target and diazinane analogue enhances solubility and stability during synthetic steps.
- The oxo group in the diazinane derivative introduces a ketone moiety, which may participate in redox reactions or hydrogen bonding .
Stereochemical Variants :
- The (2R)- and (2S)-stereoisomers listed in highlight the importance of chirality in biological activity. For example, enantiomers may exhibit divergent pharmacokinetic profiles or target affinities .
The diazinane analogue’s role as a drug impurity standard underscores its relevance in quality control for pharmaceuticals .
Research Findings and Trends
Crystallography : Structural data for these compounds may rely on software like SHELXL (for refinement) and SIR97 (for direct-method solutions), which are industry standards for small-molecule crystallography .
Drug Development : Oxazolidines are explored for their antimicrobial and anti-inflammatory properties, while diazinanes are studied as protease inhibitors.
Stereochemistry : The (R)- and (S)-isomers’ divergent bioactivities emphasize the need for enantioselective synthesis techniques, as highlighted in .
Biological Activity
2-[(tert-Butoxy)carbonyl]-1,2-oxazolidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 189.23 g/mol. The compound features an oxazolidine ring, which is significant for its biological activity.
Antibacterial Activity
Recent studies have demonstrated that derivatives of oxazolidine compounds exhibit notable antibacterial properties. Particularly, the oxazolidine derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Oxazolidine Derivatives
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications on the oxazolidine ring significantly affect the antibacterial potency of the compounds. For instance, the introduction of different substituents at specific positions on the ring can enhance or diminish activity against targeted bacterial strains.
Key Findings:
- Substituent Effects : Compounds with electron-withdrawing groups at certain positions showed increased antibacterial activity.
- Ring Modifications : Alterations to the oxazolidine structure, such as varying the carbon chain lengths or introducing halogens, were found to influence the efficacy against specific bacteria.
Case Studies
Several case studies highlight the biological relevance of oxazolidine derivatives:
-
Case Study on Antibacterial Efficacy :
A study synthesized various 3-tert-butoxycarbonyl derivatives and tested their antibacterial activity against four bacterial strains: Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results indicated that some derivatives exhibited superior activity compared to standard antibiotics like Penicillin G and Kanamycin B . -
Mechanism of Action :
Research has suggested that these compounds may inhibit bacterial protein synthesis by binding to ribosomal subunits, a mechanism similar to that of existing antibiotics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
